4-Ethoxy-3,5-dimethylthiophenol
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Overview
Description
4-Ethoxy-3,5-dimethylthiophenol is an organic compound belonging to the thiophenol family. Thiophenols are characterized by the presence of a sulfur atom bonded to a benzene ring, which imparts unique chemical properties. This compound, specifically, has an ethoxy group and two methyl groups attached to the benzene ring, making it a substituted thiophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-dimethylthiophenol typically involves the introduction of the ethoxy and methyl groups onto the thiophenol ring. One common method is the alkylation of 3,5-dimethylthiophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiophenols depending on the reagents used.
Scientific Research Applications
4-Ethoxy-3,5-dimethylthiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-dimethylthiophenol depends on its specific application. In biological systems, it may interact with cellular components through its thiol group, which can form disulfide bonds with proteins, affecting their function. The ethoxy and methyl groups may also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylthiophenol: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
4-Methoxy-3,5-dimethylthiophenol: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
4-Ethyl-3,5-dimethylthiophenol: Has an ethyl group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
4-Ethoxy-3,5-dimethylthiophenol is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3,5-dimethylbenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-11-10-7(2)5-9(12)6-8(10)3/h5-6,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINWDSACIQXQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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